吡啶-2-羧酸

概述

描述

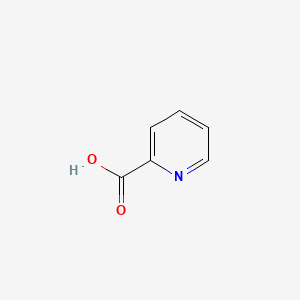

吡啶-2-羧酸是一种有机化合物,化学式为C6H5NO2。它是吡啶的衍生物,在2位带有羧酸基团。 该化合物是烟酸和异烟酸的异构体,分别在3位和4位带有羧基侧链 。 吡啶-2-羧酸为白色至棕褐色晶体,微溶于水 。 它已被用于合成有机化学和配位化学等多个领域 .

科学研究应用

吡啶-2-羧酸在科学研究中有着广泛的应用:

生物学: 吡啶-2-羧酸是通过犬尿氨酸途径从色氨酸代谢得到的代谢物。

作用机制

吡啶-2-羧酸通过多种机制发挥作用:

锌转运: 吡啶-2-羧酸与锌指蛋白结合,改变其结构并干扰锌的结合。这种机制对于其在锌转运中的作用及其抗病毒特性至关重要。

神经保护作用: 吡啶-2-羧酸通过与其各种分子靶点和途径的相互作用参与神经保护作用.

生化分析

Biochemical Properties

Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Cellular Effects

Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has also been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Molecular Mechanism

As a therapeutic agent, picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Dosage Effects in Animal Models

In animal models, picolinic acid has shown promising preclinical efficacy against pandemic viruses SARS-CoV-2 and Influenza A Virus . It was found to protect the animals from infection and reduce viral load in the lungs when given to infected animals .

Metabolic Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Transport and Distribution

准备方法

合成路线和反应条件: 吡啶-2-羧酸可以通过2-甲基吡啶的氧化反应合成。 一种常见的方法是用高锰酸钾 (KMnO4) 作为氧化剂 。该反应通常在碱性条件下进行,需要仔细控制温度和反应时间以获得高收率。

工业生产方法: 在工业规模上,吡啶-2-羧酸是通过2-甲基吡啶的氧化反应生产的。 该工艺涉及使用高锰酸钾作为氧化剂,并在水性介质中进行反应 。 另一种方法是在高温下,将氰和丁二烯在气相中反应,然后水解得到吡啶-2-羧酸 .

化学反应分析

反应类型: 吡啶-2-羧酸会发生多种化学反应,包括:

氧化: 吡啶-2-羧酸可以被氧化生成吡啶-2-羧酸衍生物。

还原: 还原反应可以将吡啶-2-羧酸转化为相应的醇或胺。

取代: 吡啶-2-羧酸可以发生取代反应,尤其是在吡啶环的氮原子上。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO4) 通常用作氧化剂.

还原: 可以使用氢化铝锂 (LiAlH4) 等还原剂。

取代: 可以使用各种亲核试剂进行取代反应,具体取决于所需的产物。

主要产物:

氧化: 吡啶-2-羧酸衍生物。

还原: 醇或胺。

取代: 取代的吡啶-2-羧酸化合物。

相似化合物的比较

吡啶-2-羧酸与其他吡啶羧酸相似,例如:

烟酸:

异烟酸: 它的羧基在4位。

独特之处:

螯合特性: 吡啶-2-羧酸的螯合金属的能力使其在其异构体中独一无二.

类似化合物:

- 烟酸(尼克酸)

- 异烟酸

- 二吡啶甲酸

吡啶-2-羧酸的独特特性和广泛的应用使其成为研究和工业各个领域的宝贵化合物。

生物活性

Picolinic acid (PiA), a metabolite of the amino acid tryptophan, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of picolinic acid, supported by case studies, research findings, and data tables.

Overview of Picolinic Acid

Picolinic acid is produced via the kynurenine pathway, which is crucial for tryptophan metabolism. It is known for its roles in various physiological processes, including neuroprotection, immunological responses, and antimicrobial activity. The compound also plays a significant role in zinc metabolism and has been studied for its potential therapeutic applications.

1. Neuroprotective Effects

Picolinic acid exhibits neuroprotective properties, particularly in the context of neuroinflammatory conditions. It has been shown to enhance macrophage effector functions and promote nitric oxide (NO) production in response to interferon-gamma (IFN-γ), which is critical for immune responses in the central nervous system (CNS) .

Table 1: Neuroprotective Effects of Picolinic Acid

| Effect | Concentration | Reference |

|---|---|---|

| Enhances NO production | 1-4 mM | |

| Induces expression of MIP-1α and MIP-1β | 4 mM | |

| Anti-tumor activity | 100 mg/kg |

2. Immunological Activity

Research indicates that picolinic acid can modulate immune responses. It has been shown to augment the production of reactive nitrogen intermediates in macrophages, enhancing their ability to fight infections . Additionally, it plays a role in the apoptosis of infected cells, contributing to its immunomodulatory effects .

3. Antimicrobial Properties

Picolinic acid demonstrates antimicrobial activity against various pathogens. Studies have reported its efficacy against Mycobacterium avium complex (MAC), with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mM . Furthermore, it has shown promise as an adjunct therapy in treating MAC infections when combined with other antiprotozoal drugs .

Table 2: Antimicrobial Activity of Picolinic Acid

4. Antiviral Activity

Recent studies highlight picolinic acid's broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. Mechanistically, it disrupts viral membrane integrity and inhibits virus-cell membrane fusion . This suggests potential applications in developing antiviral therapies.

Case Study: Picolinic Acid and Suicidal Behavior

A comparative study investigated serum levels of picolinic acid in patients with suicidal behavior. The findings indicated that lower levels of picolinic acid were associated with increased risk factors for suicide attempts, suggesting its potential as a biomarker for assessing suicide risk .

Case Study: Zinc Metabolism and Picolinic Acid

In patients with acrodermatitis enteropathica (AE), a genetic disorder affecting zinc absorption, levels of picolinic acid were significantly lower compared to healthy individuals. This supports the hypothesis that picolinic acid plays a role in zinc metabolism, although its therapeutic efficacy when administered alone remains unclear .

属性

IUPAC Name |

pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | picolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7031903 | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [MSDSonline], Solid | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |

| Record name | SID57264398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98-98-6, 32075-31-3, 88161-53-9 | |

| Record name | Picolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikogamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136.5 °C | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known downstream effects of picolinic acid in cells?

A: Research suggests that picolinic acid impacts various cellular processes. In Neurospora crassa, it inhibits RNA and DNA accumulation, suggesting a potential role in cell cycle regulation. [] In human erythroleukemic cell lines, it reduces iron uptake and cell growth while increasing transferrin receptor expression, indicating a potential feedback mechanism regulating iron uptake. [] Additionally, picolinic acid can activate the inducible nitric oxide synthase (iNOS) gene in murine macrophages, potentially through a hypoxia-responsive element, suggesting a role in inflammatory responses. []

Q2: What is the molecular formula and weight of picolinic acid?

A: Picolinic acid has the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol. []

Q3: What are the key spectroscopic features of picolinic acid?

A: The ultraviolet (UV) absorption spectrum of picolinic acid exhibits a blue shift when transitioning from less polar solvents like dioxane to more polar ones like ethanol and water. [] This shift suggests the influence of solvent polarity on the molecule's electronic transitions. In contrast, picolinic acid N-oxide displays a blue shift compared to nicotinic and isonicotinic acid N-oxides, attributed to intramolecular hydrogen bonding and steric interactions. []

Q4: How does the structure of picolinic acid contribute to its catalytic activity?

A: The catalytic activity of picolinic acid in chromium(VI) oxidations is proposed to involve the formation of a negatively charged termolecular complex with chromic acid and the alcohol substrate. [] The specific positioning of the carboxyl group at the 2-position of the pyridine ring is crucial for this complex formation and, consequently, for its catalytic activity.

Q5: How is computational chemistry employed in picolinic acid research?

A: Computational chemistry plays a crucial role in understanding the properties and behavior of picolinic acid. Density Functional Theory (DFT) calculations are commonly used to study solvent effects on its electronic properties. [] For instance, DFT calculations reveal that solvents can either stabilize or destabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of picolinic acid derivatives, influencing their reactivity. []

Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for picolinic acid derivatives?

A: While specific QSAR models for picolinic acid derivatives are not explicitly mentioned in the provided research, the structure-activity relationships are explored. For example, the presence and length of the 5-alkyl chain in 5-alkylpicolinic acids significantly influence their vasorelaxant activity in rabbit aorta. [] This finding paves the way for developing QSAR models to predict the biological activity of picolinic acid derivatives based on their structural features.

Q7: How do structural modifications of picolinic acid affect its biological activity?

A: Structural modifications significantly influence the biological activity of picolinic acid. For instance, replacing the 5-hydrogen with alkyl groups in 5-hydroxypicolinic acid leads to a decrease in acute toxicity and varying degrees of antihypertensive activity in spontaneously hypertensive rats. [] This modification highlights the potential for fine-tuning the pharmacological profile of picolinic acid through targeted structural alterations.

Q8: What are the challenges and strategies for formulating picolinic acid?

A: Formulating picolinic acid presents specific challenges. Its solubility, stability, and bioavailability can be influenced by factors such as pH, temperature, and the presence of metal ions. [] Strategies to improve its formulation include using appropriate solvents, adjusting pH, and employing complexation techniques. For example, using a mixture of tri-n-octylamine and isoamyl alcohol as an extraction system achieves a high synergistic extraction efficiency (89.199%) for picolinic acid. []

Q9: What is known about the toxicity and safety profile of picolinic acid?

A: While picolinic acid is naturally occurring and plays a role in zinc absorption, high concentrations can be cytotoxic and induce apoptosis in both healthy and virus-infected cells. [] The toxicological profile of picolinic acid and its derivatives requires careful consideration, especially regarding long-term effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。